molecular formula C12H14N2O3 B2718817 tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1803590-95-5

tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B2718817
CAS RN: 1803590-95-5
M. Wt: 234.255
InChI Key: UUVKBXUBYQEJAJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . This compound is used for research purposes .

Scientific Research Applications

Metabolism and Synthesis

  • CYP2C8- and CYP3A-Mediated C-Demethylation : A study on CP-533,536, a compound related to tert-butyl derivatives, highlighted its metabolism by human cytochrome P450 enzymes, revealing pathways for tert-butyl moiety oxidation and unusual metabolites from C-demethylation. This knowledge aids in understanding drug metabolism and designing new therapeutic agents (Prakash et al., 2008).

  • Synthesis and Crystal Structure : Research on tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate demonstrated methods for synthesizing tert-butyl derivatives and analyzing their crystal structures, crucial for designing compounds with desired physical and chemical properties (Naveen et al., 2007).

  • Palladium-catalyzed Coupling : The coupling of arylboronic acids with a partially reduced pyridine derivative was explored, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the compound's utility in creating complex molecules for pharmaceutical applications (Wustrow & Wise, 1991).

Chemical Characterization and Applications

  • Synthesis, Characterization, and Analysis : Studies on 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed insights into the synthesis, thermal stability, and structural characterization of tert-butyl derivatives. Such detailed analyses provide foundational knowledge for developing materials with specific properties (Çolak et al., 2021).

  • Nucleophilic Opening and Derivative Formation : Research on tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrated the potential for creating piperidine derivatives fused to a tetrahydrofuran ring, highlighting the versatility of tert-butyl derivatives in synthesizing cyclic compounds (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 7-oxo-6H-pyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-5-8-4-6-13-10(15)9(8)14/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKBXUBYQEJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

CAS RN

1803590-95-5
Record name tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
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